N-((4-(4-fluorophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

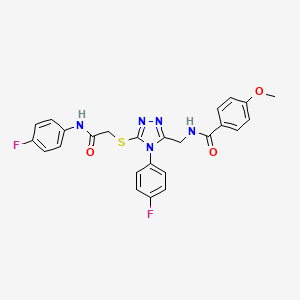

This compound is a 1,2,4-triazole derivative characterized by a complex structure featuring:

- A 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 2.

- A thioether linkage at position 5, connected to a 2-((4-fluorophenyl)amino)-2-oxoethyl moiety.

- A 4-methoxybenzamide group attached via a methylene bridge at position 2.

Its synthesis likely involves multi-step reactions, such as cyclization of hydrazinecarbothioamides followed by S-alkylation, as described for analogous compounds .

Properties

IUPAC Name |

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2N5O3S/c1-35-21-12-2-16(3-13-21)24(34)28-14-22-30-31-25(32(22)20-10-6-18(27)7-11-20)36-15-23(33)29-19-8-4-17(26)5-9-19/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQRGLPZOWXUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-fluorophenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

This structure contains a triazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : The compound has shown promising results against various cancer cell lines. Its mechanism appears to involve the inhibition of specific kinases and pathways that are crucial for cancer cell proliferation and survival.

- Antimicrobial Properties : Preliminary tests indicate that the compound exhibits antimicrobial activity against a range of bacterial strains, suggesting potential applications in treating infections.

- Cytotoxicity : The cytotoxic effects have been evaluated using different cell lines, indicating that the compound can induce apoptosis in cancer cells while sparing normal cells.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival. Molecular docking studies suggest that the compound interacts with critical protein targets such as:

- EGFR : Inhibition of this receptor leads to reduced proliferation of cancerous cells.

- Topoisomerase II : The compound has been shown to inhibit this enzyme, which is essential for DNA replication in cancer cells.

Structure-Activity Relationship (SAR)

The structural components of this compound are crucial for its biological activity:

- Fluorophenyl Groups : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.

- Triazole Ring : This moiety contributes significantly to the anticancer and antimicrobial activities observed.

- Methoxy Group : This substituent may modulate solubility and bioavailability.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Xenograft Models : In animal models bearing human tumor xenografts, treatment with this compound resulted in significant tumor regression compared to controls.

- Toxicity Studies : Safety profiles were assessed through acute toxicity studies, indicating a favorable safety margin at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole derivatives with diverse substituents influencing their physicochemical and biological properties. Key analogues include:

Key Structural Differences and Implications

Core Heterocycle :

- The target compound’s 1,2,4-triazole core is associated with moderate polarity and hydrogen-bonding capacity, whereas imidazothiazole derivatives (e.g., ) offer greater planarity for π-π stacking in enzyme active sites.

Substituent Effects :

- Fluorine Atoms : Both the target compound and include fluorophenyl groups, which enhance metabolic stability and membrane permeability via reduced CYP450 metabolism .

- Thioether Linkage : The thioether in the target compound and vs. the trifluoromethyl furan in alters electronic properties and steric bulk, impacting target selectivity.

Bioactivity Trends :

- Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) show higher enzyme inhibition potency, while methoxy/ethoxy groups (target compound, ) improve solubility but may reduce affinity .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.